molecular formula C13H15NO2 B3060223 Methyl 1-isopropyl-1H-indole-6-carboxylate CAS No. 202745-76-4

Methyl 1-isopropyl-1H-indole-6-carboxylate

Cat. No. B3060223
M. Wt: 217.26 g/mol
InChI Key: QFHTWTKDRUFTJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05856517

Procedure details

4-Carbomethoxy-2-(N-2-propylamino)phenylacetaldehyde dimethylacetal (3.7 g, 13.15 mmole) was refluxed with 100 mL of 1N hydrochloric acid in methanol for 1 h. The solution was concentrated and the residue dissolved in 50 mL of ethyl acetate, washed with saturated sodium bicarbonate solution, dried organic layer over magnesium sulfate and evaporated to give 2.78 g of 6-carbomethoxy-1-(2-propyl)indole.
Name
4-Carbomethoxy-2-(N-2-propylamino)phenylacetaldehyde dimethylacetal
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CO[CH:3](OC)[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]([O:13][CH3:14])=[O:12])=[CH:7][C:6]=1[NH:15][CH:16]([CH3:18])[CH3:17].Cl>CO>[C:11]([C:8]1[CH:7]=[C:6]2[C:5]([CH:4]=[CH:3][N:15]2[CH:16]([CH3:18])[CH3:17])=[CH:10][CH:9]=1)([O:13][CH3:14])=[O:12]

Inputs

Step One
Name
4-Carbomethoxy-2-(N-2-propylamino)phenylacetaldehyde dimethylacetal
Quantity
3.7 g
Type
reactant
Smiles
COC(CC1=C(C=C(C=C1)C(=O)OC)NC(C)C)OC
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in 50 mL of ethyl acetate
WASH
Type
WASH
Details
washed with saturated sodium bicarbonate solution, dried organic layer over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(=O)(OC)C1=CC=C2C=CN(C2=C1)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.78 g
YIELD: CALCULATEDPERCENTYIELD 97.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.